Silver(1+), diammine-, nitrate

Description

Overview of Silver(I) Coordination Complexes

The silver(I) ion, with its d¹⁰ electronic configuration, exhibits a remarkable versatility in its coordination chemistry. core.ac.uk This configuration results in a lack of stereochemical preference, allowing for a variety of coordination numbers and geometries. core.ac.uknih.gov While often associated with a linear two-coordinate geometry, silver(I) can also form complexes with coordination numbers of three, four, and even higher. core.ac.ukresearchgate.netnih.gov In fact, statistical analysis of solid-state structures reveals that four-coordinate complexes are the most prevalent, followed by three-coordinate and then two-coordinate complexes. core.ac.uk

The geometry of these complexes can range from linear and trigonal planar to tetrahedral, square planar, and even more complex arrangements like trigonal bipyramidal and octahedral. researchgate.netrsc.org This flexibility allows for the assembly of a wide range of supramolecular architectures, from simple mononuclear complexes to intricate one-dimensional chains and even molecular rectangles. rsc.orgrsc.org The final structure of a silver(I) coordination complex is influenced by several factors, including the nature of the ligands, the coordinating ability of the counter-anion, and the solvent used in its synthesis. rsc.orgrsc.org

Nomenclature and Formulation of Diamminesilver(I) Nitrate (B79036)

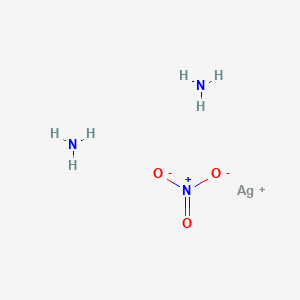

Diamminesilver(I) nitrate is a chemical compound with the formula [Ag(NH₃)₂]NO₃. ontosight.ai Its systematic name, silver(1+), diammine-, nitrate, clearly indicates its composition. The "(1+)" denotes the +1 oxidation state of the central silver ion. "Diammine" signifies the presence of two ammonia (B1221849) (NH₃) molecules acting as ligands. The term "nitrate" refers to the nitrate ion (NO₃⁻), which serves as the counter-ion to the complex cation.

This compound is also known by several other names, including ammoniacal silver nitrate and silver diammine nitrate. guidechem.comnih.gov It is a colorless crystalline solid that is highly soluble in water. guidechem.com The formation of this complex involves the reaction of silver nitrate with ammonia. ontosight.ai Initially, adding ammonium (B1175870) hydroxide (B78521) to a silver nitrate solution precipitates silver oxide. However, with the addition of more ammonia, this precipitate dissolves to form the stable diammine silver(I) complex ion, [Ag(NH₃)₂]⁺. stainsfile.com

Role of Ligands in Silver(I) Coordination

Ligands are molecules or ions that bind to a central metal ion to form a coordination complex. numberanalytics.com They are fundamental to the formation, stability, and properties of these compounds. numberanalytics.com In the case of silver(I) coordination chemistry, ligands play a crucial role in determining the final structure and reactivity of the resulting complex.

Ligands are classified by their denticity, which is the number of donor atoms they use to bind to the metal center. numberanalytics.com Ammonia (NH₃), the ligand in diamminesilver(I) nitrate, is a monodentate ligand, meaning it binds to the silver ion through a single donor atom, in this case, the nitrogen atom. youtube.com The interaction between the silver ion and the ammonia ligands is a coordinate covalent bond, where the lone pair of electrons on the nitrogen atom is donated to the empty orbitals of the silver ion. numberanalytics.com

The type of ligand, its size, and its electronic properties significantly influence the coordination number and geometry of the silver(I) complex. The presence of two ammonia ligands in diammine silver(I) nitrate leads to a linear geometry for the [Ag(NH₃)₂]⁺ complex ion. youtube.com The stability of this complex is a key feature, making it a useful reagent in various chemical applications. guidechem.com

Properties

CAS No. |

23606-32-8 |

|---|---|

Molecular Formula |

AgH6N3O3 |

Molecular Weight |

203.93 g/mol |

IUPAC Name |

silver;azane;nitrate |

InChI |

InChI=1S/Ag.NO3.2H3N/c;2-1(3)4;;/h;;2*1H3/q+1;-1;; |

InChI Key |

HAAYBYDROVFKPU-UHFFFAOYSA-N |

Canonical SMILES |

N.N.[N+](=O)([O-])[O-].[Ag+] |

Related CAS |

16972-61-5 (Parent) |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Diamminesilver I Nitrate

Conventional Synthetic Routes

The preparation of diamminesilver(I) nitrate (B79036) is typically achieved in a laboratory setting as it is not commercially available due to its limited shelf life. The synthesis involves the careful addition of ammonia (B1221849) to a silver nitrate solution, often with an intermediate step involving the formation of silver(I) oxide.

Reaction of Silver Nitrate with Ammonia

The most direct method for synthesizing diamminesilver(I) nitrate involves the reaction of aqueous silver nitrate with ammonia. When aqueous ammonia is added to a silver nitrate solution, the diamminesilver(I) complex is formed. wikipedia.orggeeksforgeeks.org Initially, the addition of a small amount of ammonia to a silver nitrate solution may cause the precipitation of a brownish-black solid, which is silver oxide. photrio.com However, as more ammonia is added, this precipitate dissolves to form a clear, colorless solution of diamminesilver(I) nitrate. photrio.comvedantu.com This process is central to the preparation of Tollens' reagent, a mixture of silver nitrate and ammonia in a basic solution. compoundchem.com

Intermediate Formation from Silver(I) Oxide

A common and often preferred method for preparing diamminesilver(I) nitrate, particularly for Tollens' reagent, involves the initial formation of silver(I) oxide. wikipedia.orgquora.com In this two-step process, a hydroxide (B78521) source, such as sodium hydroxide (NaOH), is first added to a silver nitrate solution. This results in the precipitation of silver(I) oxide (Ag₂O), a brown solid. wikipedia.orggeeksforgeeks.orgvedantu.com

The reaction for the formation of silver(I) oxide is: 2AgNO₃(aq) + 2NaOH(aq) → Ag₂O(s) + 2NaNO₃(aq) + H₂O(l)

Subsequently, aqueous ammonia is added dropwise to the suspension containing the silver(I) oxide precipitate. geeksforgeeks.orgvedantu.com The ammonia complexes with the silver ions, leading to the dissolution of the precipitate and the formation of the soluble diamminesilver(I) complex. vedantu.comquora.com It is crucial to add just enough ammonia to dissolve the precipitate completely, resulting in a clear solution. geeksforgeeks.orgvedantu.com

The reaction for the dissolution of silver(I) oxide is: Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)

This method ensures that the final solution is alkaline, a necessary condition for the subsequent use of the reagent in tests for aldehydes. wikipedia.org

Controlled Synthesis Conditions and Parameters

The successful synthesis of diamminesilver(I) nitrate is highly dependent on carefully controlling several reaction parameters, including pH, concentration, and temperature.

| Parameter | Recommended Condition | Rationale |

| pH | Basic | Maintained by the addition of sodium hydroxide or by using an excess of ammonia. wikipedia.orgvedantu.com Basic conditions are essential for the reagent's function, particularly in the Tollens' test, as the oxidation of aldehydes is more favorable in an alkaline medium. compoundchem.com |

| Concentration | Dropwise addition of reagents | The dropwise addition of sodium hydroxide to silver nitrate ensures the controlled precipitation of silver(I) oxide. geeksforgeeks.orgvedantu.com Subsequently, the dropwise addition of concentrated ammonia is critical to dissolve the precipitate completely without using a large excess, which could interfere with subsequent reactions. geeksforgeeks.orgvedantu.com A study utilized a 0.3 M silver nitrate solution and a 1.25 M sodium hydroxide solution, followed by the addition of 2.63 ml of concentrated (25%) ammonium (B1175870) hydroxide to 1 g of the precipitated silver(I) oxide. researchgate.net |

| Temperature | Generally room temperature; sometimes a warm water bath | The preparation is typically carried out at room temperature. sciencemadness.org For its application in the Tollens' test, the reaction mixture is often gently warmed in a water bath to facilitate the reaction between the diamminesilver(I) complex and the aldehyde. wikipedia.org However, it is important to note that heating solutions of diamminesilver(I) nitrate can be hazardous as it may promote the formation of explosive silver nitride. sciencemadness.org |

Table 1: Controlled Synthesis Parameters for Diamminesilver(I) Nitrate

It is imperative to use freshly prepared solutions of diamminesilver(I) nitrate, as they are unstable and can form explosive byproducts, such as silver nitride, upon standing. photrio.comcompoundchem.comyoutube.com Proper disposal of any remaining solution is also crucial for safety. youtube.com

Structural Elucidation and Spectroscopic Analysis of Diamminesilver I Nitrate

Crystallographic Studies

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in solid diamminesilver(I) nitrate (B79036).

The crystal structure of diamminesilver(I) nitrate has been resolved using single-crystal X-ray diffraction data collected at low temperatures to mitigate the effects of thermal motion. scispace.com The compound crystallizes in the orthorhombic system. scispace.com Initial photographic methods indicated possible space groups Pnnm and Pnn21, with subsequent refinement favoring Pnnm as the correct space group. scispace.com

Detailed unit cell parameters were determined at two different temperatures, as summarized in the table below.

| Crystal Data | Value at 223 K | Value at 294 K |

| Formula | Ag(NH₃)₂NO₃ | Ag(NH₃)₂NO₃ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnnm | Pnnm |

| Unit Cell Parameter a (Å) | 8.088(3) | 8.122(2) |

| Unit Cell Parameter b (Å) | 10.416(5) | 10.596(2) |

| Unit Cell Parameter c (Å) | 6.261(2) | 6.292(2) |

| Formula Units per Unit Cell (Z) | 4 | 4 |

| Data sourced from Yamaguchi & Lindqvist (1983). scispace.com |

Within the crystal structure, the diamminesilver(I) cation, [Ag(NH₃)₂]⁺, exhibits a distinct and well-defined geometry. The bond between the central silver atom and the nitrogen atoms of the two ammonia (B1221849) ligands is a key feature of this complex.

| Bond / Angle Parameter | Value at 223 K |

| Ag-N Bond Length (Å) | 2.12(1) |

| N-Ag-N Bond Angle (°) | 180 |

| Data sourced from Yamaguchi & Lindqvist (1983). scispace.com |

The N-Ag-N arrangement is perfectly linear, a common feature for two-coordinate silver(I) complexes. scispace.comquora.com

The coordination geometry of the silver(I) ion in the [Ag(NH₃)₂]⁺ complex is linear. scispace.com The silver atom is coordinated to the two nitrogen atoms of the ammonia ligands, resulting in a molecule where the N-Ag-N atoms are arranged in a straight line with a bond angle of 180°. scispace.comquora.com This linear coordination is a characteristic feature of d¹⁰ metal ions like Ag⁺ when complexed with two ligands.

The crystal structure of diamminesilver(I) nitrate is a three-dimensional network. The linear [Ag(NH₃)₂]⁺ cations are arranged in a manner where they cross each other along the c-axis of the unit cell. scispace.com The nitrate ions (NO₃⁻) are positioned in the lattice between the complex cations. scispace.com

The closest intermolecular distance noted is between the silver atom of the cation and an oxygen atom of the nitrate anion (Ag-O), which is 2.90 Å. scispace.com While the nitrate ion's position is ordered, analysis of its thermal parameters suggests a degree of dynamic motion even at the low temperature of 223 K. scispace.com

Solution-Phase Structural Investigations

Understanding the structure of the [Ag(NH₃)₂]⁺ ion in an aqueous environment is crucial, as many of its applications are in solution.

Large-angle X-ray scattering (LAXS) studies have been performed on aqueous solutions of diamminesilver(I) nitrate to determine the structure of the complex in its hydrated form. capes.gov.broup.com These investigations have confirmed that the linear [Ag(NH₃)₂]⁺ ion persists in aqueous solution. scispace.com

The analysis of the radial distribution curves from these diffraction studies provides information on the interatomic distances. The key finding from these studies is the length of the bond between the silver ion and the ammonia ligands in the hydrated complex. capes.gov.broup.com

| Bond Parameter in Aqueous Solution | Value |

| Ag-NH₃ Bond Length (Å) | 2.22 ± 0.02 |

| Data sourced from Maeda et al. (1978). capes.gov.broup.com |

Interestingly, the Ag-N bond distance is slightly longer in aqueous solution (2.22 Å) compared to the solid state (2.12 Å). scispace.comoup.com

Determination of Ag-NH₃ Bond Lengths in Solution

The determination of the silver-ammonia (Ag-NH₃) bond length in the diamminesilver(I) cation, [Ag(NH₃)₂]⁺, in an aqueous solution has been a subject of scientific inquiry. X-ray diffraction studies on solutions have indicated the presence of the linear [Ag(NH₃)₂]⁺ ion. scispace.com One such study reported an Ag-N distance of 2.22 Å in an aqueous solution. scispace.com It is noteworthy that this bond length in solution is somewhat longer than that observed in the solid crystalline state. scispace.com

Comparison with Aquasilver(I) Complexes

In contrast to the strong, linear coordination of two ammonia ligands in the diamminesilver(I) cation, the aquated silver(I) ion, [Ag(H₂O)ₙ]⁺, exhibits a different coordination environment. While direct comparisons of Ag-O bond lengths in simple aquasilver(I) complexes from the provided search results are limited, information on related structures provides some insight. For instance, in a silver pyridine (B92270) compound, the Ag-N distances were found to be 2.322(3) Å in the solid state and 2.30(3) Å in solution, which are longer than the Ag-N bonds in the diamminesilver(I) cation. scispace.com This suggests a stronger bond between silver and the ammonia ligands compared to pyridine. The closest Ag-O distance in solid diamminesilver(I) nitrate is reported to be 2.90 Å, which is a non-bonding interaction with the nitrate anion. scispace.com In other silver compounds, Ag-O distances are generally greater than 2.9 Å. scispace.com

Vibrational Spectroscopy of the Nitrate Anion

Vibrational spectroscopy, including Raman and infrared techniques, provides valuable information about the structure and bonding within the nitrate anion (NO₃⁻) of diamminesilver(I) nitrate.

Raman Spectroscopic Characterization

The Raman spectrum of the nitrate ion is characterized by several distinct vibrational modes. For a free nitrate ion with D₃h symmetry, certain modes are Raman active. d-nb.inforesearchgate.net The most prominent feature in the Raman spectrum of nitrate salts is the symmetric stretching mode (ν₁), which appears around 1045-1049 cm⁻¹. researchgate.net In the case of diamminesilver(I) nitrate and related compounds, the local environment can influence the nitrate ion's symmetry, potentially leading to changes in the Raman spectrum. d-nb.inforesearchgate.net For instance, in a study of AgNO₃·NH₄NO₃, which contains nitrate ions in two different crystallographic environments, two sets of nitrate bands were observed. d-nb.info

Infrared Spectroscopic Characterization

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are IR active. For an isolated nitrate ion, the out-of-plane bend (ν₂) and the asymmetric stretch (ν₃) are IR active. berkeley.edu The symmetric stretch (ν₁) is typically IR inactive for a perfectly D₃h symmetric nitrate ion. berkeley.edu However, in a crystalline environment or when the symmetry is lowered due to interactions with surrounding ions, this rule can be relaxed, and the ν₁ mode may become weakly IR active. d-nb.infoberkeley.edu In AgNO₃·NH₄NO₃, the IR spectrum showed that the two distinct nitrate environments resulted in two sets of ν₁(N-O) and ν₃(N-O) modes. d-nb.info

Analysis of Nitrate Ion Modes and Symmetry

The nitrate ion in its ideal, isolated state possesses D₃h symmetry, with four normal modes of vibration: ν₁(A₁'), ν₂(A₂''), and the doubly degenerate ν₃(E') and ν₄(E'). d-nb.info The symmetry of the nitrate ion in a crystal lattice is often lower than D₃h due to site symmetry effects. d-nb.info This reduction in symmetry can cause formerly degenerate modes to split and can activate modes that were previously inactive in either the Raman or IR spectrum. For example, in solid AgNO₃, changes in the in-plane bending mode (ν₄) in both Raman and IR spectra have been used to identify phase transitions. scribd.com In the compound AgNO₃·NH₄NO₃, the nitrate ions occupy sites of C₁ symmetry within a C₂h factor group, which in principle makes all vibrational modes both IR and Raman active. d-nb.info The presence of two crystallographically different nitrate ions in this compound further complicates the spectra by doubling the expected number of bands. d-nb.info

Chemical Reactivity and Reaction Mechanisms of Diamminesilver I Nitrate

Redox Chemistry and Oxidation-Reduction Reactions

The redox chemistry of diammine silver(I) nitrate (B79036) is centered around the reduction of the silver(I) ion to metallic silver (Ag⁰). This property makes it a useful oxidizing agent for various organic functional groups.

Diamminesilver(I) nitrate, typically in the form of Tollens' reagent, serves as a mild oxidizing agent. vedantu.com The diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺, is the key reactant in these oxidation processes. wikipedia.org It is particularly effective in oxidizing aldehydes to carboxylate ions. wikipedia.orgstackexchange.com This selective oxidation is a cornerstone of the Tollens' test, which is widely used to differentiate aldehydes from ketones, as most ketones are resistant to oxidation by this reagent. wikipedia.org An exception to this are alpha-hydroxy ketones, which can tautomerize to aldehydes and thus give a positive Tollens' test. vedantu.com The reagent is also capable of oxidizing both aliphatic and aromatic aldehydes. vedantu.com

In this reaction, the aldehyde (RCHO) is oxidized to a carboxylate anion (RCOO⁻), while the silver(I) ions in the diamminesilver(I) complex are reduced to elemental silver (Ag).

A hallmark of the reaction of diammine silver(I) nitrate with a reducing agent is the formation of a silver mirror on the inner surface of the reaction vessel. wikipedia.org This phenomenon, known as the silver mirror test, is a positive indication for the presence of an aldehyde. wikipedia.orgyoutube.com The elemental silver, being insoluble, precipitates out of the solution. wikipedia.org For a high-quality mirror to form, the glassware must be clean. wikipedia.org The deposition process can be accelerated by pre-treating the glass surface with tin(II) chloride stabilized in a hydrochloric acid solution. wikipedia.org

The reduction of the diamminesilver(I) complex to metallic silver involves the gain of an electron by the silver(I) ion, changing its oxidation state from +1 to 0. vedantu.comstackexchange.com The ammonia (B1221849) ligands remain unchanged during this process. stackexchange.com

Table 1: Products of the Silver Mirror Reaction

| Reactant | Oxidizing Agent | Reducing Agent | Oxidation Product | Reduction Product |

| Aldehyde (RCHO) | [Ag(NH₃)₂]⁺ | Aldehyde | Carboxylate (RCOO⁻) | Metallic Silver (Ag) |

Various reducing agents can effect the reduction of diammine silver(I) nitrate. The most common application involves the oxidation of aldehydes. vedantu.com Sugars that contain an aldehyde group, known as reducing sugars, also give a positive Tollens' test. Glucose, for instance, is an aldehyde and is readily oxidized, making it a common reducing agent used in silver mirroring applications. wikipedia.org

Other substances with reducing properties can also react with diammine silver(I) nitrate. For example, some polyhydroxy alcohols like glycerol (B35011) and propylene (B89431) glycol have been shown to reduce silver ions from ammoniated silver salt solutions. sterc.org The efficiency and rate of the reduction can be influenced by the specific reducing agent used and the reaction conditions.

A study on the colorimetric determination of reducing sugars utilized the reduction of the diamminesilver(I) complex to form silver nanoparticles. nih.gov The formation of these nanoparticles could be controlled by the reaction conditions, highlighting the influence of the reducing sugar on the outcome of the reaction. nih.gov

The mechanism of the Tollens' test involves several steps. In an alkaline medium, the aldehyde is thought to form a gem-diol anion. scribd.com This intermediate then reacts with the diamminesilver(I) complex. The transfer of electrons from the aldehyde (or its hydrated form) to the silver(I) ion leads to the formation of a carboxylate and metallic silver. stackexchange.com One proposed mechanism suggests that a hydroxide (B78521) ion attacks the carbonyl carbon of the aldehyde, which is then oxidized, and the Ag⁺ is reduced. stackexchange.comyoutube.com The resulting radical cation from the aldehyde reacts with another hydroxide to form a tetrahedral intermediate, which eventually leads to the final carboxylate anion. stackexchange.com

Ligand Exchange and Substitution Reactions

Besides its redox activity, the diamminesilver(I) complex can undergo ligand exchange reactions, where the ammonia ligands are replaced by other species. chemguide.co.uklibretexts.org

The ammonia ligands in the [Ag(NH₃)₂]⁺ complex can be displaced by other ligands, such as halide ions (Cl⁻, Br⁻, I⁻). This process is a reversible reaction. chemguide.co.uklibretexts.org The stability of the resulting silver halide precipitate influences the extent of the ligand exchange.

The reaction of diammine silver(I) nitrate with halide ions is used to confirm the identity of silver halide precipitates. chemguide.co.uklibretexts.org For instance, if a white precipitate of silver chloride (AgCl) is treated with ammonia solution, the precipitate dissolves to form the colorless diamminesilver(I) ion. chemguide.co.uklibretexts.org This occurs because the ammonia lowers the concentration of free silver ions in the solution to a point where the solubility product of AgCl is no longer exceeded. chemguide.co.uklibretexts.org

The ease of this ligand exchange depends on the insolubility of the silver halide. Silver chloride, being the most soluble of the three common silver halides, readily dissolves in dilute ammonia. Silver bromide is less soluble and requires concentrated ammonia to dissolve. Silver iodide is very insoluble and does not dissolve in ammonia solution of any concentration. chemguide.co.uklibretexts.org This differential reactivity allows for the systematic identification of halide ions in a sample. libretexts.orgsavemyexams.com

Equilibrium Considerations in Ligand Exchange

The formation of the diammine silver(I) complex, [Ag(NH₃)₂]⁺, from the hydrated silver ion, [Ag(H₂O)₄]⁺, is a prime example of a ligand exchange reaction governed by equilibrium principles. In aqueous solutions, water molecules act as ligands, coordinating with the central silver ion. However, upon the introduction of ammonia, a stronger ligand, the water molecules are displaced. scitech.pe

The reaction can be represented as:

[Ag(H₂O)₄]⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq) + 4H₂O(l)

This equilibrium lies significantly to the right due to the greater stability of the diammine silver(I) complex. The ammonia ligands form stronger coordinate bonds with the silver ion compared to the water ligands. scitech.pe The stability of metal complexes in solution is quantified by the stability constant (Kstab). For the diammine silver(I) ion, this constant is relatively high, indicating a thermodynamically favorable formation.

The reverse reaction, the dissociation of the diammine silver(I) complex, is characterized by the complex disintegration constant. scitech.pe The position of this equilibrium is sensitive to changes in conditions. For instance, in acidic solutions, the ammonia ligands are protonated to form ammonium (B1175870) ions (NH₄⁺), shifting the equilibrium to the left and causing the decomposition of the complex.

Formation of Other Silver Complexes

The diammine silver(I) ion can participate in further ligand exchange reactions, leading to the formation of other silver complexes. The nature of the resulting complex depends on the identity and concentration of the incoming ligand.

For example, the addition of ligands such as bis(diphenylphosphino)methane (B1329430) (dppm) to a solution containing diammine silver(I) nitrate can lead to the formation of dinuclear silver(I) nitrate complexes. mdpi.com In some instances, the reaction of silver nitrate with dppm and 3,5-dimethylpyrazole (B48361) resulted in the formation of complexes with varying compositions, highlighting the influence of reaction conditions on the final product. mdpi.com

The coordination environment of the silver ion can also be altered. While the diammine silver(I) ion features a linear two-coordinate geometry, the introduction of other ligands can lead to different coordination numbers and geometries. scispace.com For instance, complexes with a distorted triangular pyramidal or tetrahedral environment have been observed. mdpi.com

Precipitation Reactions

Diamminesilver(I) nitrate is a valuable reagent in precipitation reactions, particularly for the selective separation and identification of ions.

Selective Precipitation of Halide Ions

A classic application of diammine silver(I) nitrate is in the qualitative analysis of halide ions (Cl⁻, Br⁻, and I⁻). The addition of silver nitrate solution to a sample containing halide ions results in the precipitation of the corresponding silver halide. libretexts.orgchemguide.co.uklibretexts.org

The key to selective precipitation lies in the differential solubility of the silver halides in ammonia solution. The diammine silver(I) complex is formed in the presence of ammonia, which reduces the concentration of free silver ions in solution. libretexts.orgchemguide.co.uk

The relevant equilibria are:

Ag⁺(aq) + X⁻(aq) ⇌ AgX(s) (where X = Cl, Br, I) Ag⁺(aq) + 2NH₃(aq) ⇌ [Ag(NH₃)₂]⁺(aq)

Silver chloride (AgCl): This white precipitate is the most soluble of the three and readily dissolves in dilute ammonia solution. The formation of the stable [Ag(NH₃)₂]⁺ complex lowers the Ag⁺ concentration sufficiently to shift the AgCl solubility equilibrium to the left, causing the precipitate to dissolve. libretexts.orgchemguide.co.uksavemyexams.com

Silver bromide (AgBr): A cream-colored precipitate, AgBr is less soluble than AgCl. It requires a higher concentration of ammonia (concentrated ammonia solution) to dissolve. libretexts.orgchemguide.co.uksavemyexams.com

Silver iodide (AgI): This yellow precipitate is the least soluble of the three. It is so insoluble that even concentrated ammonia solution cannot reduce the silver ion concentration enough to cause it to dissolve. libretexts.orgchemguide.co.uksavemyexams.com

This differential solubility provides a reliable method for distinguishing between the different halide ions in a mixture. libretexts.orgchemguide.co.uk

Table 1: Solubility of Silver Halides in Ammonia

| Halide Ion | Precipitate with AgNO₃ | Solubility in Dilute NH₃ | Solubility in Concentrated NH₃ |

|---|---|---|---|

| Chloride (Cl⁻) | White (AgCl) | Soluble | Soluble |

| Bromide (Br⁻) | Cream (AgBr) | Insoluble | Soluble |

Formation of Silver Oxide and Silver Phosphate (B84403)

In the presence of a strong base such as sodium hydroxide, diammine silver(I) nitrate will lead to the precipitation of silver(I) oxide (Ag₂O), a dark-brown to black solid. researchgate.netsciencemadness.org This reaction is fundamental in the preparation of Tollens' reagent, where silver oxide is dissolved in excess ammonia to form the diammine silver(I) complex. researchgate.net

The reaction can be summarized as:

2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq) → Ag₂O(s) + 4NH₃(aq) + H₂O(l)

Similarly, diammine silver(I) nitrate can be used to precipitate silver phosphate (Ag₃PO₄), a yellow solid, from solutions containing phosphate ions. When silver phosphate is reacted with ammonium hydroxide, it forms diamine silver phosphate and water. pw.live

Control of Precipitation Morphology

The morphology of the precipitated silver-containing materials can be influenced by the reaction conditions. For instance, in the synthesis of silver sulfide (B99878) nanoparticles, sodium citrate (B86180) can be used as a complexing agent and stabilizer. This results in the formation of nanoparticles with a core-shell structure, where an Ag₂S core is covered by a carbon-containing citrate shell. researchgate.net The ability to control the size and shape of the precipitate is crucial for various applications in materials science.

Thermal Decomposition Pathways

The thermal decomposition of diammine silver(I) nitrate can be a complex process, potentially leading to the formation of hazardous and explosive compounds. When a solution containing the [Ag(NH₃)₂]⁺ ion is allowed to stand, particularly in the presence of a base, it can slowly form "fulminating silver," which is believed to be primarily silver nitride (Ag₃N). sciencemadness.org This dark brown solid is extremely sensitive to mechanical shock and can explode violently. sciencemadness.org

One proposed reaction for the formation of fulminating silver from diammine silver(I) nitrate is:

3[Ag(NH₃)₂]NO₃ → Ag₃N + 3NH₄NO₃ + 2NH₃ sciencemadness.org

The thermal decomposition of related silver compounds has been studied to understand the reaction mechanisms. For example, the thermolysis of silver nitrate itself yields elemental silver, oxygen, and nitrogen dioxide at temperatures around 440 °C. wikipedia.org The decomposition of other energetic materials containing nitro groups often involves initial steps such as HONO elimination, NO₂ loss, or NO loss via a nitro-nitrite isomerization. scispace.comnih.gov While the specific pathway for diammine silver(I) nitrate is not detailed in the provided results, the presence of both the ammine ligands and the nitrate counter-ion suggests a complex decomposition process that could involve the release of various gaseous products like NO₂, H₂O, and NH₃.

It is crucial to handle solutions of diammine silver(I) nitrate with extreme caution, avoiding prolonged storage and the presence of strong bases to mitigate the risk of forming explosive byproducts. sciencemadness.org

Formation of Intermediate Monammine Silver Nitrate

The dissolution of silver salts in aqueous ammonia to form the diammine silver(I) complex, [Ag(NH₃)₂]⁺, is not a single-step process. Instead, it proceeds through a stepwise formation mechanism involving the monammine silver(I) complex, [Ag(NH₃)]⁺, as a crucial intermediate. libretexts.orgwikipedia.org The equilibria for these reactions can be described by stepwise formation constants, K₁ and K₂.

The initial reaction involves the complexation of a silver ion with one ammonia molecule to form the monammine silver(I) ion: Ag⁺ + NH₃ ⇌ [Ag(NH₃)]⁺ libretexts.org

This is followed by the addition of a second ammonia molecule to form the diammine silver(I) ion: [Ag(NH₃)]⁺ + NH₃ ⇌ [Ag(NH₃)₂]⁺ libretexts.org

The formation of a solid-phase monammine complex has also been proposed. For instance, the thermal decomposition of [Ag(NH₃)₂]MnO₄ is thought to proceed through a solid-phase intermediate, presumably [Ag(NH₃)NO₃]. d-nb.info This monammine nitrate species is then believed to undergo further reaction.

Table 1: Stepwise Formation Constants for Silver(I) Ammine Complexes

| Reaction | Stepwise Formation Constant (K) |

|---|---|

| Ag⁺ + NH₃ ⇌ [Ag(NH₃)]⁺ | K₁ = 2.1 x 10³ |

| [Ag(NH₃)]⁺ + NH₃ ⇌ [Ag(NH₃)₂]⁺ | K₂ = 8.2 x 10³ |

Data sourced from chemistry tutorials and educational resources. youtube.comchegg.com

Disproportionation Reactions

Disproportionation is a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products. wikipedia.org In the context of silver compounds, the disproportionation of the silver(I) ion (Ag⁺) into metallic silver (Ag⁰) and silver(II) (Ag²⁺) in a simple aqueous solution is thermodynamically unfavorable. stackexchange.com

However, a form of disproportionation, more accurately described as a ligand redistribution, is a key reaction mechanism involving the intermediate monammine silver complex. Research on the thermal decomposition of related silver ammine compounds suggests that the monammine silver nitrate intermediate, [Ag(NH₃)NO₃], undergoes disproportionation. d-nb.info

This reaction yields silver nitrate (AgNO₃) and diammine silver(I) nitrate ([Ag(NH₃)₂]NO₃): 2[Ag(NH₃)NO₃] → AgNO₃ + [Ag(NH₃)₂]NO₃ d-nb.info

In this process, one molecule of the monammine complex effectively loses its ammonia ligand, which is then accepted by another molecule of the monammine complex. This results in one species with no ammonia ligands (silver nitrate) and another with two (diammine silver(I) nitrate). This type of reaction is crucial in understanding the solid-state chemistry and thermal stability of silver ammine nitrates.

Advanced Applications in Chemical Sciences

Analytical Chemistry

Determination of Anions (e.g., Halide Ions)

Diamminesilver(I) nitrate (B79036) plays a significant role in the qualitative analysis of halide ions (Cl⁻, Br⁻, and I⁻). The formation of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is key to a confirmatory test used to distinguish between the different silver halide precipitates. chemguide.co.uk

The initial test involves acidifying a solution suspected of containing halide ions with dilute nitric acid and then adding silver nitrate solution. chemguide.co.ukscience-revision.co.uk The nitric acid is added to react with and remove any interfering ions, such as carbonate or hydroxide (B78521) ions, that might also form a precipitate with silver nitrate. science-revision.co.uk The formation of a precipitate indicates the presence of chloride, bromide, or iodide ions, as silver fluoride (B91410) is soluble. chemguide.co.uk

The color of the precipitate provides the first clue to the identity of the halide:

Silver chloride (AgCl): White precipitate

Silver bromide (AgBr): Cream or pale yellow precipitate mrcolechemistry.co.uk

Silver iodide (AgI): Yellow precipitate

To confirm the identity of the halide, ammonia (B1221849) solution is added to the precipitate. chemguide.co.uk The ammonia reacts with silver ions to form the stable, soluble diamminesilver(I) complex. chemguide.co.uklibretexts.org

The differing solubilities of the silver halide precipitates in ammonia solution allow for their differentiation:

Silver chloride (AgCl): Readily dissolves in dilute ammonia solution.

Silver bromide (AgBr): Dissolves in concentrated ammonia solution but is only sparingly soluble in dilute ammonia.

Silver iodide (AgI): Is insoluble in both dilute and concentrated ammonia solution. chemguide.co.uk

This sequential testing procedure, utilizing the formation and subsequent reaction of the diamminesilver(I) complex, provides a systematic method for the identification of halide ions in a sample. williams.edu

Staining Applications in Chemical Microscopy and Gel Electrophoresis

Silver staining techniques utilizing diammine silver complexes are highly sensitive methods for the detection and visualization of proteins, DNA, and RNA in various analytical contexts, including chemical microscopy and polyacrylamide gel electrophoresis (PAGE). microbenotes.combio-rad.com These methods are significantly more sensitive than traditional staining methods like Coomassie Blue. researchgate.net

There are two main types of silver staining protocols: those using an acidic silver nitrate solution and those using a basic ammoniacal silver or diammine silver solution. bio-rad.comresearchgate.net The diammine silver methods, often referred to as alkaline protocols, involve soaking the gel in a basic solution of a diamine complex of silver nitrate. microbenotes.com The development of the stained bands is then carried out in a dilute acidic solution of formaldehyde (B43269). microbenotes.com

The underlying principle of silver staining involves the reduction of silver ions to metallic silver at the location of the target macromolecules. bio-rad.comresearchgate.net Proteins provide nucleation sites where the reduction of silver ions is initiated. microbenotes.com The silver ions bind to various functional groups on the proteins, such as carboxyl and sulfhydryl groups. microbenotes.com The subsequent reduction of these bound silver ions by a reducing agent, typically formaldehyde, leads to the deposition of microscopic silver crystals, which makes the protein bands visible as dark brown or black areas. microbenotes.comwikipedia.org

The sensitivity of diammine silver staining is particularly high for basic proteins. arxiv.org While these methods can sometimes be prone to higher backgrounds, they generally provide a more uniform sensitivity across different proteins compared to acidic silver nitrate methods. arxiv.org The protocol typically involves fixing the proteins in the gel, followed by sensitization, impregnation with the ammoniacal silver solution, and finally, development. microbenotes.com

Nanomaterials Synthesis and Nanotechnology

Precursor for Silver Nanoparticles and Nanowires

Diamminesilver(I) nitrate is a valuable precursor in the synthesis of silver nanoparticles (AgNPs) and silver nanowires (AgNWs). researchgate.net The use of the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, as the silver source offers a straightforward and rapid approach for the fabrication of these nanostructures. researchgate.net

In a typical synthesis, the diamminesilver(I) complex is prepared and then reduced to metallic silver in the presence of a reducing agent and often a stabilizing agent. researchgate.net For example, silver nanoparticles can be synthesized by adding formaldehyde to a solution containing the diamminesilver(I) complex and a stabilizer like Pluronic P123. researchgate.net The reduction of the silver ions leads to the formation of a colloidal silver solution, indicated by a color change from colorless to yellow-green. researchgate.net

The polyol synthesis is a common method for producing silver nanowires, where a silver salt is reduced in a polyol, such as ethylene (B1197577) glycol, in the presence of a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). differ.nl While silver nitrate is frequently used, the diamminesilver(I) complex can also be employed. The synthesis often involves the initial formation of silver nanoparticle seeds, which then grow into nanowires. researchgate.net

The concentration of the reactants, the temperature, and the choice of reducing and stabilizing agents are critical parameters that influence the size, shape, and properties of the resulting silver nanostructures. mdpi.comnih.gov By carefully controlling these conditions, it is possible to synthesize silver nanoparticles and nanowires with desired characteristics for various applications.

Role of Diamminesilver(I) Ion as a Direct Substrate for Nanostructures

The diamminesilver(I) ion, [Ag(NH₃)₂]⁺, can act as a direct substrate in the synthesis of silver nanostructures, offering a distinct advantage in controlling the formation of nanoparticles and nanowires. researchgate.netjst.go.jp Using the pre-formed complex allows for a more controlled release of silver ions, which can influence the nucleation and growth processes of the nanostructures.

Research has shown that aggregates composed of diamminesilver(I) complexes and citrate (B86180) ions can facilitate the photoreduction of silver ions under visible light, leading to the formation of hexagonal silver nanoplates. jst.go.jpjst.go.jp The formation of these nanostructures is highly dependent on the concentrations of the silver source and ammonia. jst.go.jp Efficient formation of silver nanoparticles occurs within specific concentration ranges of the silver salt and ammonia. jst.go.jpjst.go.jp

The use of the diamminesilver(I) complex as a direct substrate has been explored in the preparation of silver/silica (B1680970) composites. researchgate.net This approach is considered a fast and simple method for creating these composite materials. researchgate.net The morphology of the final nanostructures, whether nanoparticles or nanowires, can be influenced by the amount of incorporated silver ions. researchgate.net For instance, when a greater amount of silver ions is incorporated, the formation of silver nanowires is favored over nanoparticles upon reduction. researchgate.net This highlights the direct role of the diamminesilver(I) ion concentration in dictating the final morphology of the synthesized nanostructures.

Influence of Synthesis Parameters on Nanoparticle Morphology and Size

The synthesis of silver nanoparticles (AgNPs) from the diammine silver(I) complex is a process where the final characteristics of the nanoparticles are critically dependent on a range of synthesis parameters. The ability to control these variables allows for the tuning of nanoparticle size and shape, which in turn dictates their optical, electrical, and catalytic properties. mdpi.comnih.gov Key parameters include the concentration of reactants, the nature of the reducing agent, temperature, and pH. utwente.nljmaterenvironsci.com

The concentration of the silver precursor, [Ag(NH₃)₂]NO₃, directly impacts the resulting nanoparticle size. Generally, an increase in the initial concentration of silver ions leads to the formation of larger nanoparticles, as it promotes the growth of existing nuclei over the formation of new ones. mdpi.com For instance, research using a related N-hexadecylethylenediamine silver nitrate complex showed that increasing the complex concentration from 1.5 mM to 9.0 mM resulted in an increase in the average particle size from 7.0 nm to 12.1 nm. jpn.org Conversely, some studies report that higher precursor concentrations can lead to smaller particles if the nucleation rate significantly outpaces the crystal growth rate. researchgate.net

The choice of reducing agent is another crucial factor. Strong reducing agents like sodium borohydride (B1222165) typically produce smaller nanoparticles in the range of 5-20 nm, while milder agents such as trisodium (B8492382) citrate tend to yield larger particles (60-100 nm). nih.gov When using saccharides to reduce [Ag(NH₃)₂]⁺, the specific type of sugar (e.g., glucose, lactose) also influences the final particle size. nih.gov

Reaction conditions such as pH and temperature play a significant role. The synthesis of AgNPs from the [Ag(NH₃)₂]⁺ complex using saccharide reductants was carried out under alkaline conditions (pH 11.5-13.0). nih.gov It was observed that lower pH values within this range led to smaller particles and reduced polydispersity. nih.gov The concentration of ammonia is also a determinant factor; higher ammonia concentrations (from 0.005 M to 0.20 M) were found to increase the average particle size from 25 nm to 450 nm. nih.gov Temperature affects the reaction kinetics, with higher temperatures generally increasing the rate of reduction, which can influence the balance between nucleation and growth, thereby affecting the final particle size distribution. jmaterenvironsci.com

Table 1: Effect of Synthesis Parameters on Silver Nanoparticle Characteristics

| Parameter | Influence on Nanoparticle Size/Morphology | Reference(s) |

|---|---|---|

| Precursor Concentration | Generally, higher concentrations lead to larger particles, though the balance between nucleation and growth can alter this outcome. | mdpi.comjpn.orgresearchgate.net |

| Reducing Agent | Stronger reducing agents (e.g., Sodium Borohydride) tend to produce smaller nanoparticles compared to milder agents (e.g., Trisodium Citrate). | nih.gov |

| pH Level | Can significantly affect particle size and polydispersity. For [Ag(NH₃)₂]⁺ reduction by saccharides, lower pH (e.g., 11.5 vs 12.5) resulted in smaller particles. | mdpi.comnih.gov |

| Ammonia Concentration | In the synthesis from [Ag(NH₃)₂]⁺, increasing ammonia concentration was shown to increase the average particle size. | nih.gov |

| Temperature | Affects reaction kinetics; can be optimized along with other parameters to control particle size. | jmaterenvironsci.com |

Fabrication of Silver/Silica Composites

The diammine silver(I) complex is an effective precursor for fabricating silver/silica (Ag/SiO₂) composites, which are materials of interest in catalysis and environmental remediation. researchgate.netrsc.org The use of [Ag(NH₃)₂]⁺ ions offers a straightforward and rapid method for incorporating silver nanostructures into or onto silica supports. researchgate.net

One common approach involves the impregnation or adsorption of [Ag(NH₃)₂]⁺ ions onto a silica matrix, followed by a reduction step. nih.gov Mesoporous silica materials like SBA-15 and nonporous fumed silica such as Aerosil have been successfully used as supports. researchgate.netresearchgate.net The process can be finely controlled; for example, by soaking silica spheres in a solution containing the complex (Tollen's reagent), one can achieve a tunable packing density of silver nanoparticles on the silica surface after reduction with glucose. nih.gov The extent of washing the soaked spheres before reduction can control the amount of Ag nanoparticles formed on the surface, effectively preventing unwanted particle nucleation in the bulk solution. nih.gov

The surface of the silica can also be functionalized to enhance the deposition of silver. Pyrogenic silicon dioxide functionalized with aminopropyl groups has been used as a support for diammine silver(I) ions, which are subsequently reduced to form AgNPs. researchgate.net Similarly, commercial polyethyleneimine-functionalized silica beads (SiO₂-PEI) have been used to create supported silver nanoparticles under mild conditions. rsc.org These functional groups can improve the anchoring of the silver species, leading to well-dispersed nanoparticles on the support. The resulting Ag/SiO₂ composites often feature silver nanoparticles embedded within the silica matrix or decorating its surface, creating active platforms for various chemical applications. rsc.orgunila.ac.id

Catalysis and Reaction Engineering

The diammine silver(I) complex is a key starting material for creating catalytically active silver species, particularly silver nanoparticles, which are utilized in a variety of organic reactions and reaction engineering applications.

Catalytic Applications in Organic Synthesis

Silver ions (Ag⁺), as present in the diammine silver complex, and nanoparticles derived from them, are effective catalysts in a range of organic transformations. While the complex itself is primarily a precursor, the resulting silver species drive the catalytic activity. Silver nitrate has been shown to catalyze the synthesis of heterocycles like imidazolones and quinazolin-4-ones through a sequence involving the insertion of an isocyanide group into an N-H bond. organic-chemistry.org It is also a versatile catalyst for reactions such as the intramolecular hydroamination for pyrrole (B145914) synthesis and the cyclization of allenic alcohols to form dihydrofurans. researchgate.net

More commonly, the diammine silver complex is used to generate silver nanoparticles that serve as the active catalyst. These AgNPs are highly effective in chemoselective reduction reactions. nih.gov For example, AgNPs supported on silica have been used for the selective reduction of multifunctional nitro-compounds to their corresponding amines, a crucial step in the synthesis of pharmaceuticals and other fine chemicals. nih.gov This methodology has been applied in the multicomponent synthesis of dihydroquinoxalin-2-ones, which are potential inhibitors for treating hypertension or inflammation. nih.gov The catalytic systems often exhibit high efficiency, good functional-group tolerance, and operate under mild conditions with low catalyst loading. nih.gov

Heterogeneous Catalysis using Silver Nanoparticles derived from the Complex

To enhance stability and enable easy separation and reuse, silver nanoparticles derived from precursors like diammine silver(I) nitrate are often immobilized on solid supports, creating heterogeneous catalysts. nih.govnih.gov This approach is central to their practical application in reaction engineering.

Various materials have been employed as supports, including polymers and silica. rsc.orgnih.gov For instance, AgNPs have been synthesized within a crosslinked vinyl polymer matrix (poly(acrylonitrile-co-2-acrylamido-2-methylpropane sulfonic acid)) by reducing silver nitrate in situ. nih.govnih.gov The resulting Ag/polymer composite acts as an effective and reusable heterogeneous catalyst. nih.govnih.gov Similarly, silica in different forms, such as mesoporous silica (HMS), commercial silica beads, and pyrogenic silica, serves as an excellent support. rsc.orgresearchgate.netnih.gov The AgNPs supported on these materials create active sites for catalytic reactions on a stable, high-surface-area framework. researchgate.netnih.gov These heterogeneous systems are particularly valuable for environmental applications, such as the catalytic reduction of pollutants like 4-nitrophenol (B140041) and the decoloration of industrial dyes. rsc.orgnih.gov

Model Reactions in Catalysis (e.g., 4-nitrophenol reduction)

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) by a reducing agent like sodium borohydride (NaBH₄) is a widely used model reaction to evaluate the performance of metallic nanoparticle catalysts, including those derived from the diammine silver(I) complex. nih.govresearchgate.netnih.gov This reaction is convenient because its progress can be easily monitored by UV-Vis spectroscopy, as the yellow 4-nitrophenolate (B89219) ion (peak at ~400 nm) is converted to the colorless 4-aminophenol. researchgate.net

The efficiency of AgNP catalysts in this reaction is highly dependent on their size, morphology, and the nature of their support or stabilizing agent. nih.govresearchgate.net Smaller nanoparticles generally exhibit higher catalytic activity due to their larger surface-area-to-volume ratio, which provides more active sites for the reaction. researchgate.net For example, a study using AgNPs of 9, 11, and 14 nm showed that the smallest particles had the highest catalytic activity. researchgate.net The support material also plays a critical role. AgNPs supported on a vinyl polymer demonstrated a rate constant (k) of 0.28 min⁻¹ for the reduction of 4-NP. nih.govnih.gov Exceptionally high activity has been reported for ultrasmall (3.0 nm radius) poly(acrylic acid)-stabilized AgNPs, with a catalytic activity of 436 L g⁻¹ s⁻¹. researchgate.netnih.gov

Table 2: Catalytic Performance of Various AgNP Systems in the Reduction of 4-Nitrophenol

| Catalyst System | Particle Size | Rate Constant (k) / Activity | Reference(s) |

|---|---|---|---|

| AgNPs on crosslinked vinyl polymer | ~6.2 nm | 0.28 min⁻¹ | nih.govnih.govrsc.org |

| Poly(acrylic acid)-stabilized AgNPs | ~3.0 nm (radius) | 436 L g⁻¹ s⁻¹ | researchgate.netnih.gov |

| AgNPs (unsupported) | 9 nm | 0.05 s⁻¹ | researchgate.net |

| AgNPs (unsupported) | 11 nm | 0.0015 s⁻¹ | researchgate.net |

| AgNPs (unsupported) | 14 nm | 0.00021 s⁻¹ | researchgate.net |

Catalyst Stability and Recyclability

A key advantage of heterogeneous catalysts is their potential for stability and recyclability, which is crucial for sustainable and cost-effective chemical processes. Research on silver nanoparticles derived from the diammine silver(I) complex has demonstrated their viability as robust and reusable catalysts. nih.govnih.gov

The stability of the catalyst is intrinsically linked to the stability of the silver nanoparticles themselves. Unsupported AgNPs can be prone to aggregation or flocculation, which deactivates the catalyst by reducing the available surface area. jpn.orgresearchgate.net Therefore, stabilizing agents or solid supports are essential. Nanoparticles stabilized with agents like citrate, starch, or heparin have shown good colloidal stability for months. nih.govresearchgate.net When AgNPs are anchored to a solid support, such as a polymer or silica, their stability is significantly enhanced. nih.govnih.gov

The recyclability of these heterogeneous AgNP catalysts has been successfully demonstrated. For example, a catalyst composed of AgNPs on a crosslinked vinyl polymer was easily recovered from the reaction mixture by simple centrifugation. nih.govnih.gov This catalyst was reused for four consecutive cycles in the reduction of 4-nitrophenol with only a minor loss of activity, achieving 93% conversion in the final cycle. nih.govnih.gov This high degree of recyclability underscores the practical potential of these catalytic systems in various industrial and environmental applications.

Advanced Materials Science

Diamminesilver(1+) nitrate serves as a precursor in the formulation of conductive silver pastes and inks. dycotecmaterials.com These materials are essential in the field of printed electronics for applications such as sensors, RFID antennas, and touch screens. dycotecmaterials.com The thermal decomposition of the diamminesilver(1+) complex at relatively low temperatures allows for the deposition of conductive silver tracks on various substrates, including flexible plastics. dycotecmaterials.com

The process generally involves formulating an ink or paste containing the diamminesilver(1+) complex along with other additives. Upon heating, the complex decomposes, and the silver ions are reduced to metallic silver, forming a conductive layer.

The same chemical principle underlying Tollens' test is exploited on an industrial scale for the production of mirrors. compoundchem.cominstructables.com This process, often referred to as the silver mirror reaction, involves depositing a thin, uniform layer of metallic silver onto a glass surface. wikipedia.orgcompoundchem.com

In a typical silvering process, the glass surface is first thoroughly cleaned and then treated with a solution containing diamminesilver(1+) nitrate and a reducing agent, commonly an aldehyde like glucose (dextrose). wikipedia.orgcompoundchem.comrutgers.edu The controlled reduction of the diamminesilver(1+) complex leads to the gradual deposition of a highly reflective silver layer, transforming the glass into a mirror. compoundchem.comcompoundchem.com The use of the diamminesilver(1+) complex is crucial as it allows for a slower, more controlled deposition of silver compared to using a simple silver nitrate solution, resulting in a higher quality mirror finish. compoundchem.com

Theoretical and Computational Studies of Diamminesilver I Nitrate

Quantum Mechanical and Molecular Modeling

Quantum mechanical (QM) and molecular modeling techniques are fundamental to understanding the intrinsic properties of the diammine silver(I) cation. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometry, electronic structure, and bonding characteristics of the complex. nih.govfrontiersin.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are particularly useful, treating the electronically significant part of the complex (the metal ion and its direct ligands) with high-level quantum mechanics, while the surrounding environment (like the counter-ion or solvent molecules) is described using less computationally intensive molecular mechanics force fields. nih.govacs.org

Electron Configuration and Hybridization of Silver(I) Ion

The central metal ion in the complex is the silver(I) ion (Ag⁺). A neutral silver atom (Ag) has an atomic number of 47 and an electron configuration of [Kr] 4d¹⁰ 5s¹. youtube.com To form the +1 cation, it loses the single electron from its outermost 5s orbital. doubtnut.compearson.com

The resulting electron configuration for the Ag⁺ ion is [Kr] 4d¹⁰ . doubtnut.compearson.com This configuration features a completely filled 4d subshell, which is a stable arrangement.

In the diammine silver(I) complex, [Ag(NH₃)₂]⁺, the silver ion has a coordination number of two, as it is bonded to two ammonia (B1221849) (NH₃) ligands. doubtnut.comscribd.com According to Valence Bond Theory, the central metal ion utilizes hybrid orbitals to form coordinate covalent bonds with the ligands. To accommodate the two lone pairs of electrons donated by the two ammonia molecules, the Ag⁺ ion hybridizes its vacant 5s orbital and one of its vacant 5p orbitals. doubtnut.comvedantu.com This results in the formation of two sp hybrid orbitals . These hybrid orbitals are oriented linearly, predicting a bond angle of 180°, which corresponds to the observed linear geometry of the [Ag(NH₃)₂]⁺ cation. pearson.comvedantu.com

| Property | Description |

| Neutral Ag Configuration | [Kr] 4d¹⁰ 5s¹ |

| Ag⁺ Ion Configuration | [Kr] 4d¹⁰ |

| Coordination Number | 2 |

| Hybridization | sp |

| Predicted Geometry | Linear |

Ligand Field Theory and Spin State Analysis

Ligand Field Theory (LFT) is an extension of molecular orbital theory that describes the electronic structure of coordination complexes by considering the interactions between the metal orbitals and ligand orbitals. wikipedia.orglibretexts.org It explains how the presence of ligands lifts the degeneracy of the metal's d-orbitals. fiveable.melibretexts.org

For the Ag⁺ ion, the 4d subshell is completely filled (a d¹⁰ configuration). In a d¹⁰ complex, all five d-orbitals are occupied by two electrons each. Consequently, the concepts of "high-spin" and "low-spin" configurations, which depend on how electrons are distributed among split d-orbitals, are not applicable. fiveable.me There is only one possible arrangement for the ten d-electrons, which results in a total electron spin of zero. Therefore, the diammine silver(I) complex is diamagnetic, with no unpaired electrons. pearson.com

In a linear complex like [Ag(NH₃)₂]⁺, the d-orbitals split into three energy levels. The d(z²) orbital experiences the strongest interaction with the ligands along the z-axis and is raised highest in energy. The d(xz) and d(yz) orbitals are degenerate and are at an intermediate energy level. The d(xy) and d(x²-y²) orbitals are also degenerate and are the lowest in energy as they point away from the ligands. Since all d-orbitals are full, this splitting does not affect the spin state but is crucial for understanding the electronic and spectroscopic properties of the complex.

Molecular Orbital and Bonding Analysis

A molecular orbital (MO) analysis provides a more detailed picture of the bonding in [Ag(NH₃)₂]⁺. The primary bonding interaction is the formation of sigma (σ) bonds. This occurs through the overlap of the filled sp³ hybrid orbital on each nitrogen atom of the ammonia ligands (which contains the lone pair) with the empty sp hybrid orbitals of the Ag⁺ ion. nih.govpearson.com

Computational studies using Natural Bond Orbital (NBO) analysis confirm that the bonding is dominated by σ-donation from the nitrogen lone pairs to the empty 5s orbital of the silver ion. nih.gov This charge transfer from the ligands to the metal is a key feature of the coordinate covalent bond.

Theoretical calculations indicate that for silver(I) ions, two-coordinate complexes with nitrogen-donating ligands are particularly stable. nih.gov This stability is reflected in optimized geometries that show a nearly perfect linear N-Ag-N arrangement (bond angle ~180°) and short, strong Ag-N bonds. nih.govresearchgate.net The interaction is primarily electrostatic and a charge-transfer interaction, leading to a stable complex. nih.gov

Reaction Pathway Calculations and Mechanism Elucidation

Computational chemistry is a valuable tool for elucidating reaction mechanisms by calculating the potential energy surfaces of reacting species. For diammine silver(I) nitrate (B79036), this could involve modeling reactions such as ligand exchange with other molecules or its role as a precursor in the synthesis of other silver-containing materials, like silver nanoparticles. researchgate.net

For example, quantum mechanical calculations can be used to map the energy profile of a ligand exchange reaction: [Ag(NH₃)₂]⁺ + L ⇌ [Ag(NH₃)L]⁺ + NH₃

Such calculations would determine the energies of reactants, products, transition states, and any intermediates. This information helps in understanding the reaction kinetics and the factors that influence the lability of the ammonia ligands. While specific detailed pathway calculations for diammine silver(I) nitrate are not broadly published, the methodologies, such as DFTB (Density Functional Tight Binding), are capable of modeling such chemical processes, including proton transfer or bond formation/breaking in solution. acs.org

Simulation of Solution-Phase Behavior

The behavior of diammine silver(I) nitrate in solution is complex, involving interactions between the [Ag(NH₃)₂]⁺ cation, the NO₃⁻ anion, and solvent molecules. Molecular dynamics (MD) simulations, particularly those employing QM/MM methods, are used to model these interactions and the resulting structural and dynamical properties. researchgate.netresearchgate.net

Simulations of the Ag⁺ ion in liquid ammonia (a related system) have provided significant insights. These studies show that the first solvation shell around the silver ion is dynamic and labile. researchgate.net Key findings from these simulations include:

Coordination Number : In liquid ammonia, the Ag⁺ ion is solvated by approximately four to five ammonia molecules in its first solvation shell. researchgate.net In aqueous ammonia, the very stable linear two-coordinate [Ag(NH₃)₂]⁺ complex is known to be the dominant species. chemguide.co.uk

Bond Distances : The average distance between the Ag⁺ ion and the nitrogen atoms of the ammonia molecules in the first solvation shell has been calculated to be around 2.5 Å. researchgate.net

Ligand Exchange Dynamics : The ammonia ligands in the solvation shell are not static. The mean residence time (MRT) of an ammonia molecule in the first solvation shell of a solvated Ag⁺ ion is on the order of picoseconds (e.g., ~15 ps), indicating a rapid exchange with ammonia molecules from the bulk solvent. researchgate.net

These simulations help explain the stability and reactivity of the complex in solution, which is crucial for applications such as in chemical synthesis where it is often used as a soluble source of silver ions. libretexts.org

Historical Context and Evolution of Research on Diamminesilver I Chemistry

Early Investigations of Silver-Ammonia Complexes

The interaction between silver salts and ammonia (B1221849) has been a subject of chemical inquiry for centuries, forming a fundamental part of understanding coordination compounds. It is well-established that ammonia exhibits a strong affinity for the silver(I) ion (Ag⁺) in aqueous solutions, leading to the formation of the stable diamminesilver(I) complex, [Ag(NH₃)₂]⁺. acs.org This complex is the primary species present in an ammoniacal solution of silver nitrate (B79036).

Uniquely, the formation of the [Ag(NH₃)₂]⁺ complex demonstrates an anomalous property in its stepwise stability constants. acs.orgacs.org In aqueous solutions, the second association constant (K₂) for the addition of an ammonia molecule to [Ag(NH₃)]⁺ is larger than the first association constant (K₁). acs.org This is an unusual phenomenon, as typically, the successive addition of ligands to a metal ion results in decreasing stability constants due to steric and statistical factors.

Modern computational studies using density-functional theory (DFT) have provided insight into this anomaly. The unusual behavior is attributed to the poor affinity of the silver(I) ion for water. acs.orgacs.org The addition of the first ammonia molecule leads to the displacement of not one, but two water molecules from the inner solvation shell of the silver ion. This significant specific solvation effect, which cannot be explained by simple dielectric models, makes the first association less favorable than would be expected, thus resulting in K₂ being greater than K₁. acs.org This fundamental characteristic of silver's coordination chemistry is central to the behavior of diammine silver(I) nitrate in solution.

Development of Tollens' Reagent and its Chemical Significance

The most significant historical and practical context for diammine silver(I) nitrate is its role as the active component in Tollens' reagent. This chemical reagent was developed by the German chemist Bernhard Tollens in the late 19th century, with sources citing its creation around 1882-1889 as part of his research into carbohydrates. ontosight.aichemistrylearner.com Tollens' discovery provided chemists with a simple and effective method for distinguishing between aldehydes and ketones. wikipedia.org

The reagent itself is a colorless, basic, aqueous solution containing the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. chemistrylearner.comvedantu.com Its chemical significance lies in its action as a mild oxidizing agent. vedantu.com The test rests on the principle that aldehydes are much more readily oxidized than ketones. wikipedia.org When an aldehyde is warmed with Tollens' reagent, the aldehyde is oxidized to a carboxylate ion. Simultaneously, the diamminesilver(I) complex is reduced to elemental silver. wikipedia.org

This reduction of silver ions to metallic silver produces a characteristic and visually dramatic positive test: the formation of a "silver mirror" on the inner surface of the reaction vessel. wikipedia.orggeeksforgeeks.org This "silver mirror test" became a classic experiment in organic chemistry education and a vital tool in qualitative analysis for identifying the aldehyde functional group. geeksforgeeks.org While most ketones give a negative test, an exception is made for alpha-hydroxy ketones, which can tautomerize to aldehydes in the basic conditions of the reagent, leading to a positive result. wikipedia.orggeeksforgeeks.org

Table 1: Properties of Tollens' Reagent

| Property | Description |

| Discoverer | Bernhard Tollens (c. 1882) chemistrylearner.comquora.com |

| Active Species | Diamminesilver(I) complex ion vedantu.com |

| Chemical Formula | [Ag(NH₃)₂]⁺ |

| Appearance | Colorless, aqueous solution vedantu.com |

| Primary Function | Mild oxidizing agent vedantu.com |

| Chemical Significance | Distinguishes aldehydes from most ketones wikipedia.orgfiveable.me |

| Positive Test Indicator | Formation of a silver mirror wikipedia.orggeeksforgeeks.org |

Evolution of Synthetic Methodologies

The synthesis of the diammine silver(I) complex, primarily in the form of Tollens' reagent, has remained largely consistent since its inception, valued for its straightforward preparation from common laboratory precursors. Due to its short shelf life, the reagent is not sold commercially and must be freshly prepared for use. wikipedia.orgquora.com

The evolution of its synthesis is more a story of refined procedure than of radical change. The precursor for the synthesis is silver nitrate (AgNO₃). Historically and currently, silver nitrate is prepared by reacting silver metal with nitric acid, which produces silver nitrate, water, and toxic nitrogen dioxide gas, necessitating careful handling in a fume hood. youtube.com

The classic and still widely used laboratory method for preparing Tollens' reagent from silver nitrate involves a two-step process:

Formation of Silver(I) Oxide: A dilute solution of sodium hydroxide (B78521) is added dropwise to an aqueous solution of silver nitrate. The hydroxide ions convert the silver aquo complex into silver(I) oxide (Ag₂O), a brown solid that precipitates out of the solution. wikipedia.orggeeksforgeeks.org

Formation of the Diamminesilver(I) Complex: Aqueous ammonia is then added dropwise to the suspension containing the silver(I) oxide precipitate. The ammonia complexes with the silver ions, dissolving the precipitate and forming the soluble, colorless diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is the key component of the reagent. geeksforgeeks.orgaakash.ac.in

A crucial factor in the availability of one of the key reagents, ammonia, was the development of the Haber-Bosch process. Patented in 1908 by Fritz Haber, this process allowed for the large-scale synthesis of ammonia from atmospheric nitrogen, revolutionizing the production of fertilizers and ensuring a plentiful supply of ammonia for chemical synthesis worldwide. researchgate.netammoniaknowhow.comoup.com

Table 2: Classic Laboratory Synthesis of Tollens' Reagent

| Step | Reactants | Observation | Product Formed |

| 1 | Aqueous Silver Nitrate (AgNO₃), Sodium Hydroxide (NaOH) | A brown solid precipitates from the solution. geeksforgeeks.org | Silver(I) Oxide (Ag₂O) |

| 2 | Silver(I) Oxide (Ag₂O), Aqueous Ammonia (NH₃) | The brown precipitate dissolves completely. aakash.ac.in | Diamminesilver(I) complex [Ag(NH₃)₂]⁺ |

Historical Applications in Chemical Synthesis and Analysis

The historical applications of diammine silver(I) nitrate are dominated by its use in analytical chemistry and for creating silver surfaces.

Qualitative Organic Analysis: The foremost application has been its use as Tollens' reagent for the qualitative identification of aldehydes. geeksforgeeks.org Before the widespread availability of modern spectroscopic techniques like NMR and IR spectroscopy, wet chemical tests such as the Tollens' test were indispensable for determining the functional groups present in an unknown organic compound. It provided a clear, visual method to distinguish aldehydes from ketones and other carbonyl compounds. wikipedia.org

Silver Mirroring: Beyond analysis, Tollens' reagent is used in the chemical deposition of silver onto surfaces, a process known as silver mirroring. wikipedia.org This application is used to create highly reflective surfaces on glassware. A notable historical and ongoing use is in the manufacturing of the interior of insulated vacuum flasks (Dewar flasks). wikipedia.orgriyngroup.com In this process, the glass surface is meticulously cleaned and then treated with the reagent and a reducing agent, typically an aldehyde like glucose, which reduces the diamminesilver(I) complex to deposit a uniform layer of metallic silver. riyngroup.com

Precursor in Photography: While not a direct application of the diammine complex, the precursor compound, silver nitrate, was historically central to the field of photography. wikipedia.orgcoherentmarketinsights.com In the 19th and 20th centuries, silver nitrate was reacted with halide salts to produce light-sensitive silver halide crystals (e.g., silver bromide, silver chloride) in a gelatin emulsion. wikipedia.orgcoherentmarketinsights.com This emulsion was coated onto film and photographic paper, forming the basis of black-and-white photography. riyngroup.comgeeksforgeeks.org

Q & A

How do I calculate reaction stoichiometry for silver nitrate in redox reactions?

Basic Research Question

Methodological Answer:

To determine stoichiometric ratios, use balanced equations and molar relationships. For example, in the reaction , the molar ratio of Zn:Ag is 1:2. If 12 moles of Ag are produced, 6 moles of Zn are required (12 ÷ 2) .

Key Steps:

- Identify molar coefficients from balanced equations.

- Use ratio calculations (e.g., ).

- Validate with experimental yield data.

What experimental design considerations are critical for synthesizing silver nanoparticles using silver nitrate?

Advanced Research Question

Methodological Answer:

Optimize precursor concentration, reducing agents, and reaction kinetics. For instance:

- Precursor Concentration: Higher AgNO₃ concentrations (e.g., 1 mM) enhance nanoparticle yield but may cause aggregation. UV-Vis spectroscopy (peak ~441 nm) confirms nanoparticle formation via surface plasmon resonance (SPR) .

- Reducing Agents: Plant extracts (e.g., Piper retrofractum) reduce Ag⁺ to Ag⁰. Monitor reaction time and pH to control particle size .

Table 1: Effect of AgNO₃ Concentration on Nanoparticle Synthesis

| AgNO₃ (mM) | SPR Peak (nm) | Particle Size (nm) |

|---|---|---|

| 0.5 | 430 | 20–30 |

| 1.0 | 441 | 30–50 |

| 2.0 | 455 | 50–80 |

How can contradictory data on silver nitrate’s mechanical effects in composites be resolved?

Advanced Research Question

Methodological Answer:

Contradictions in hardness or stability studies (e.g., Table 3 in ) arise from:

- Variable AgNO₃ Dispersion: Inhomogeneous distribution in polymer matrices skews results. Use SEM/EDS to verify uniformity.

- Concentration Thresholds: Beyond 5% w/w, AgNO₃ may plasticize materials, reducing hardness. Replicate studies using standardized ASTM methods.

Resolution Strategy: - Conduct sensitivity analysis for AgNO₃ concentration.

- Cross-validate with FTIR (to detect unintended interactions) and TGA (thermal stability) .

What are the best practices for storing silver nitrate to prevent decomposition?

Basic Research Question

Methodological Answer:

AgNO₃ decomposes under light or heat (>212°C) to Ag, NO₂, and O₂ . Storage protocols:

- Use amber glass containers to block UV/visible light.

- Maintain temperature <25°C in desiccators (RH <40%).

- Avoid contact with organic materials (risk of explosive reactions) .

How do I analyze silver nitrate’s coordination chemistry in diammine complexes?

Advanced Research Question

Methodological Answer:

AgNO₃ reacts with NH₃ to form [Ag(NH₃)₂]⁺, a key intermediate in Tollens’ reagent. Steps:

Synthesis: Add NH₃ dropwise to AgNO₃ until precipitate dissolves (ligand substitution).

Characterization: Use UV-Vis (λₘₐₓ ~380 nm for diamminessilver(I)) and conductometric titration to confirm complex stability .

Equation:

What methodological errors lead to inaccuracies in volumetric analysis of AgNO₃?

Basic Research Question

Methodological Answer:

Common pitfalls in titrations (e.g., Mohr’s method for halides):

- Endpoint Overshooting: Use potentiometric detection instead of visual indicators (e.g., chromate).

- Light Sensitivity: Protect AgNO₃ solutions from light during titration to prevent photodegradation .

Validation: - Standardize AgNO₃ against NaCl (primary standard) with a relative standard deviation (RSD) <0.5%.

How does silver nitrate compare to nano-silver in environmental toxicity studies?

Advanced Research Question

Methodological Answer:

AgNO₃ releases Ag⁺ ions, which are toxic to aquatic organisms (EC₅₀ ~0.1 ppm for Daphnia). However, nano-Ag has higher bioaccumulation due to particle uptake.

Experimental Design:

- Use ICP-MS to quantify Ag⁺ vs. particulate Ag in water.

- Conduct in vitro assays (e.g., algal growth inhibition) with controlled AgNO₃/nano-Ag concentrations .

What protocols ensure purity of silver nitrate for pharmaceutical applications?

Advanced Research Question

Methodological Answer:

USP-grade AgNO₃ requires ≥99.8% purity. Testing includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.